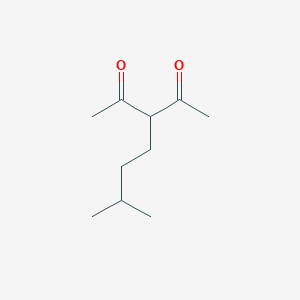
3-(3-methylbutyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylbutyl)pentane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms on the central carbon is replaced by an isopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)pentane-2,4-dione typically involves the alkylation of 2,4-pentanedione with an appropriate isopentyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 2,4-pentanedione and form the enolate ion. This enolate ion then reacts with the isopentyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methylbutyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
3-(3-methylbutyl)pentane-2,4-dione serves as a ligand in coordination chemistry. It forms stable metal complexes that are crucial for various catalytic processes. The compound's ability to stabilize metal ions enhances its utility in synthesizing organometallic compounds and catalysts used in organic reactions.
Biological Studies
In biological research, this diketone has been investigated for its potential role in enzyme inhibition and metabolic pathways. Studies suggest that it may influence specific metabolic processes due to its structural similarity to other biologically active diketones. For instance, it has been utilized in assays to evaluate enzyme activity related to metabolic disorders .
Industrial Applications
The compound is also used as an intermediate in the synthesis of various organic compounds and materials. Its unique reactivity allows it to be employed in producing pharmaceuticals and agrochemicals. Additionally, it plays a role in developing new materials with specific properties tailored for industrial applications.
Case Study 1: Synthesis of Pyrrole Derivatives
A study demonstrated the synthesis of substituted pyrroles using this compound as a key reactant. The reaction involved phenacyl bromides and amines in an aqueous medium catalyzed by DABCO. This method yielded high amounts of the desired pyrrole derivatives (up to 84% yield), showcasing the compound's effectiveness in multi-component reactions .
Case Study 2: Catalytic Applications
In another investigation, researchers explored the use of this compound as a co-catalyst in organic transformations involving dienophiles and dienes. The compound facilitated the formation of conjugated dienones with significant yields (up to 79%), indicating its potential as an efficient catalyst in synthetic organic chemistry .
Wirkmechanismus
The mechanism of action of 3-(3-methylbutyl)pentane-2,4-dione involves its ability to form stable enolate ions due to the presence of two carbonyl groups. These enolate ions can participate in various chemical reactions, such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric hindrance provided by the isopentyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione: The parent compound without the isopentyl group.
3-Methyl-2,4-pentanedione: A similar compound with a methyl group instead of an isopentyl group.
3-Ethyl-2,4-pentanedione: A compound with an ethyl group in place of the isopentyl group.
Uniqueness
3-(3-methylbutyl)pentane-2,4-dione is unique due to the presence of the bulky isopentyl group, which affects its reactivity and steric properties. This makes it a valuable compound for specific applications where steric hindrance and electronic effects play a crucial role.
Eigenschaften
CAS-Nummer |
10225-31-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Kanonische SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















